Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester
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Overview
Description
Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2,5-dichlorophenoxy group and an aminoethyl chain, further esterified with a methyl group. This structural complexity imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorophenol, which is then reacted with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is further reacted with 3-methylbenzoic acid in the presence of a dehydrating agent to form the ester linkage. The final step involves the methylation of the ester using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, reducing the overall production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Substitution: Reagents like bromine or nitric acid are used for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,5-dichloro-, methyl ester
- Benzoic acid, 2-amino-5-chloro-, methyl ester
- Benzoic acid, 2-(2-methylpropyl)amino-, methyl ester
Uniqueness
The unique combination of the 2,5-dichlorophenoxy group and the aminoethyl chain in benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester imparts distinct chemical and biological properties. This makes it more versatile compared to its analogs, which may lack one or more of these functional groups .
Properties
CAS No. |
937676-33-0 |
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Molecular Formula |
C17H17Cl2NO3 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
methyl 2-[2-(2,5-dichlorophenoxy)ethylamino]-3-methylbenzoate |
InChI |
InChI=1S/C17H17Cl2NO3/c1-11-4-3-5-13(17(21)22-2)16(11)20-8-9-23-15-10-12(18)6-7-14(15)19/h3-7,10,20H,8-9H2,1-2H3 |
InChI Key |
UMCJPOZYGYQQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)NCCOC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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